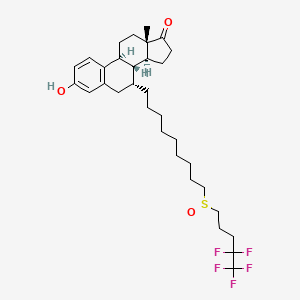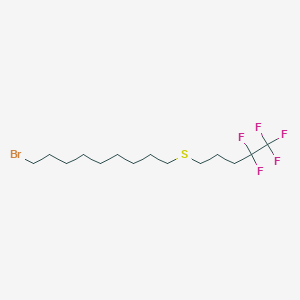
Racemic Arimoclomol Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemic Arimoclomol Maleate is a labelled analogue of Arimoclomol . It is an experimental drug compound developed by CytRx Corporation . The orally administered drug is intended to treat amyotrophic lateral sclerosis (ALS), also known as Lou Gehrig’s disease, a neurodegenerative disease with no effective treatment . It is also being developed to treat Niemann-Pick type C .
Molecular Structure Analysis
The molecular formula of Racemic Arimoclomol Maleate is C18H24ClN3O7 . Its molecular weight is 429.85 . The InChI Key is OHUSJUJCPWMZKR-FEGZNKODSA-N . The IUPAC name is (2Z)-but-2-enedioic acid; N- [ (2R)-2-hydroxy-3- (piperidin-1-yl)propoxy]-1-oxo-1λ⁵-pyridine-3-carbonimidoyl chloride .
Applications De Recherche Scientifique
Treatment of Niemann-Pick Disease Type C (NPC)
Racemic Arimoclomol Maleate: is being investigated as a potential treatment for Niemann-Pick Disease Type C (NPC) , an ultra-rare, genetic neurodegenerative disease . The drug has received Orphan Drug Designation for NPC by the FDA and European Medicines Agency, highlighting its significance in treating this condition .
Impact on Lysosomal Function
The drug is believed to act on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . This is particularly important for diseases like NPC, where lipid accumulation leads to organ damage and neurological symptoms .
Flexible Administration
Arimoclomol can be administered flexibly, either as a capsule that can be swallowed whole, mixed with soft foods and liquids, or delivered through a gastric feeding tube . This versatility is crucial for patients with varying degrees of disease progression and physical abilities .
Pediatric Application
There is ongoing research investigating the safety of arimoclomol in children aged 6-24 months with NPC . This sub-study aims to address the urgent treatment needs of the youngest patients suffering from this disease .
Long-term Disease Progression
Interim data from a four-year open-label extension of a Phase 2/3 clinical trial suggests that arimoclomol may reduce the long-term progression of NPC . This could represent a significant advancement in managing the disease over time .
Expanded Access Program
Zevra Therapeutics offers an Expanded Access Program for arimoclomol, demonstrating a commitment to making promising rare disease therapies available to patients and improving their quality of life .
Patient Advocacy Collaboration
Zevra is actively working with key patient advocacy groups to raise awareness, provide education, and support research for NPC . These collaborations aim to empower those affected by NPC and address their unmet treatment needs .
Regulatory Progress and Approval
Arimoclomol is under review for FDA approval with a PDUFA action date set for June 21, 2024 . The approval process is a critical step in making the drug available to patients who need it .
Mécanisme D'action
Target of Action
Racemic Arimoclomol Maleate primarily targets molecular chaperones . These are proteins that assist in the folding and unfolding of other macromolecules in the cell .
Mode of Action
Racemic Arimoclomol Maleate is designed to stimulate a natural cellular repair pathway by activating these molecular chaperones . It uses a unique co-induction mechanism, where it functions by stimulating a normal cellular protein repair pathway through the activation of these molecular chaperones .
Biochemical Pathways
It is known that the drug acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances .
Pharmacokinetics
It is known that the drug is orally administered .
Result of Action
The activation of molecular chaperones by Racemic Arimoclomol Maleate is believed to have therapeutic efficacy for a broad range of diseases . This is because damaged proteins, called aggregates, are thought to play a role in many diseases . By stimulating the repair pathway, the drug helps to clear these aggregates, thereby reducing their harmful effects .
Safety and Hazards
Orientations Futures
Zevra Therapeutics has announced that it resubmitted its New Drug Application (NDA) for arimoclomol, an investigational therapeutic candidate for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration . The company plans to refile the NDA for arimoclomol in NPC as early as the first quarter of 2023 .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Racemic Arimoclomol Maleate involves the reaction of Arimoclomol with Maleic acid to form the maleate salt of Arimoclomol. Racemic Arimoclomol Maleate is obtained by the reaction of equal amounts of the S and R enantiomers of Arimoclomol with Maleic acid.", "Starting Materials": [ "Arimoclomol (S and R enantiomers)", "Maleic acid", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve Arimoclomol (S and R enantiomers) and Maleic acid in a suitable solvent", "Heat the mixture to reflux temperature and stir for several hours", "Allow the mixture to cool and filter the precipitated product", "Wash the product with a suitable solvent and dry under vacuum", "Obtain Racemic Arimoclomol Maleate as a white crystalline solid" ] } | |
Numéro CAS |
289893-24-9 |
Formule moléculaire |
C14H20ClN3O3. C4H4O4 |
Poids moléculaire |
313.79 116.07 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate Maleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



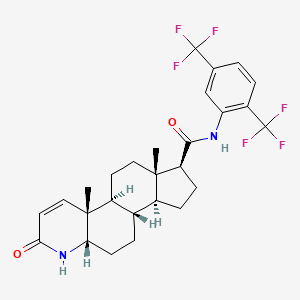
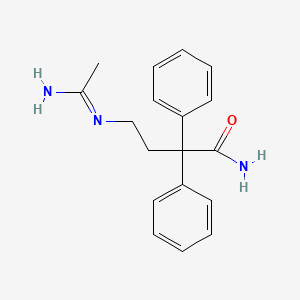
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
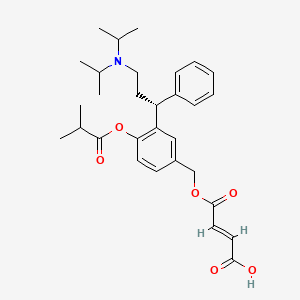
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)
